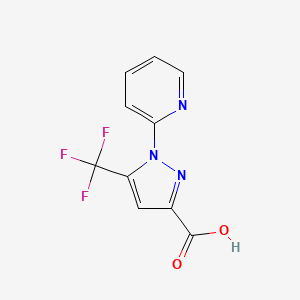
1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring, a trifluoromethyl group, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the reaction of pyridine-2-carboxaldehyde with trifluoromethyl aniline under acidic conditions. The intermediate product is then cyclized with hydrazine to form the pyrazole ring. The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.
Major Products Formed:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: Reduction can yield pyridine-2-yl derivatives with reduced functional groups.
Substitution: Substitution reactions can lead to the formation of various alkylated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to target proteins, leading to the modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Pyridin-2-yl derivatives: These compounds lack the trifluoromethyl group and exhibit different reactivity and biological activity.
Pyrazole derivatives: These compounds may have different substituents on the pyrazole ring, leading to variations in their properties and applications.
Eigenschaften
IUPAC Name |
1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)7-5-6(9(17)18)15-16(7)8-3-1-2-4-14-8/h1-5H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANAWAASHDFWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=CC(=N2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
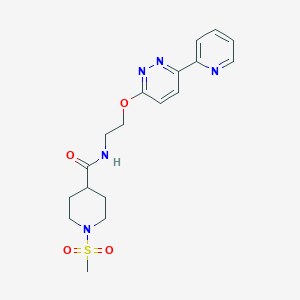
![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2868583.png)
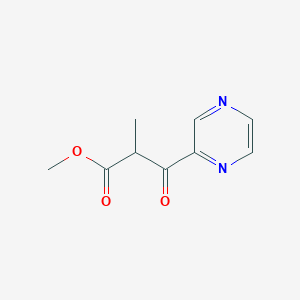

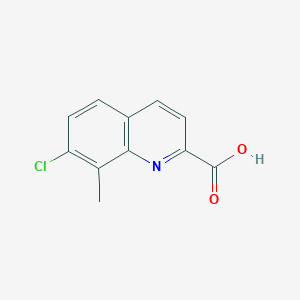
![1-(3-methoxyphenyl)-N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2868592.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2868593.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide](/img/structure/B2868594.png)
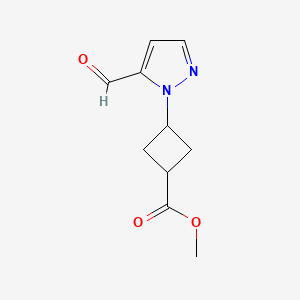
![6-hydroxy-2-oxo-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2868596.png)
![N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2868599.png)
![3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2868601.png)
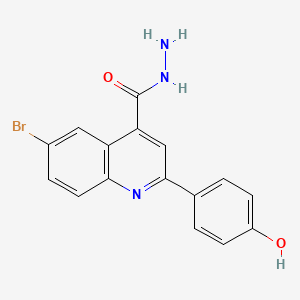
![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2868605.png)
